molecular formula C24H38O3 B1360774 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone CAS No. 898755-54-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone

Cat. No. B1360774
M. Wt: 374.6 g/mol
InChI Key: WASWHLZLAREPJK-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone” is a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group characterized by a carbon-oxygen-carbon linkage .

Scientific Research Applications

Use in Plastic Solar Cells

Jørgensen and Krebs (2005) synthesized new monomers, including compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

Heterogeneous Catalysis in Condensations

Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones, producing mixtures that include [1,3]dioxan-5-ols. This study focused on developing novel platform chemicals from renewable resources, highlighting the potential use of related dioxan compounds in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).

Chemical Synthesis and Structure

Kuhn, Al-Sheikh, and Steimann (2003) synthesized a compound related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, studying its crystal structure to understand its chemical behavior. This research provides insights into the structural properties of dioxan derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).

Thromboxane A2 Receptor Antagonism

Brewster, Caulkett, and Jessup (1987) found that a structurally similar compound to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone acted as a specific, competitive thromboxane A2 receptor antagonist. This discovery is significant in pharmacology, especially for understanding receptor interactions (Brewster, Caulkett, & Jessup, 1987).

Polymerization and Copolymerization

Kuehling et al. (1991) studied the anionic ring-opening polymerization of compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone. This research contributes to the understanding of polymer chemistry, especially regarding the properties and behavior of polycarbonates derived from dioxan compounds (Kuehling et al., 1991).

Nucleophilic Substitution Reactions

Kolyamshin et al. (2021) explored the nucleophilic substitution reactions of derivatives of 5,5-dimethyl hydantoins, which are structurally related to the compound of interest. Their work contributes to the field of synthetic chemistry, particularly in the development of new synthetic methods (Kolyamshin et al., 2021).

Anti-Inflammatory Drug Development

Li et al. (2008) synthesized new compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone and evaluated their anti-inflammatory activities. This research is significant for pharmaceutical development, especially for creating new anti-inflammatory drugs (Li et al., 2008).

Spectroscopic and DFT Investigation

Vessally et al. (2011) conducted a study on a compound similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, using spectroscopic methods and density functional theory. This research aids in understanding the electronic properties and potential applications of such compounds in various scientific fields (Vessally et al., 2011).

Synthesis of Precursors for Cumulenones

Brown et al. (1985) synthesized precursors to cumulenones using a compound structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone. This study contributes to the field of organic synthesis, particularly in the creation of novel compounds for further chemical investigations (Brown et al., 1985).

Design and Synthesis of Herbicides

Fu et al. (2017) designed and synthesized a series of pyrazole benzophenone derivatives, starting from compounds including 1,3-diphenylpropane-1,3-dione. This research is significant for agricultural science, especially in developing new herbicides (Fu et al., 2017).

Organocatalytic Asymmetric Michael Addition

Enders and Chow (2006) performed the organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one, a compound structurally related to the one of interest. This study enhances the understanding of catalysis in organic chemistry (Enders & Chow, 2006).

Safety And Hazards

The safety and hazards associated with “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone” are not known. It’s important to handle all unknown compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASWHLZLAREPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645991
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone

CAS RN

898755-54-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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